molecular formula C10H15N4NaO4 B6200974 sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 2694734-58-0

sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate

Cat. No.: B6200974
CAS No.: 2694734-58-0
M. Wt: 278.2
InChI Key:
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Description

Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a chemical compound with the CAS Number: 2155852-12-1 . It has a molecular weight of 291.28 . The IUPAC name for this compound is sodium 2- ( (tert-butoxycarbonyl) (methyl)amino)-2- (1-methyl-1H-imidazol-5-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O4.Na/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-7-14(8)4;/h6-7,9H,1-5H3,(H,16,17);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 234-235 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves the protection of the amine group, followed by the reaction with 4H-1,2,4-triazole-3-carboxylic acid, and then the deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "4H-1,2,4-triazole-3-carboxylic acid", "Sodium hydroxide", "Tert-butyl chloroformate", "N,N-dimethylformamide", "Sodium acetate", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4H-1,2,4-triazole-3-carboxylic acid in N,N-dimethylformamide and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add tert-butyl chloroformate dropwise to the mixture and stir for 2 hours at room temperature.", "Step 3: Add sodium acetate and stir for 30 minutes.", "Step 4: Add methanol and stir for 30 minutes.", "Step 5: Filter the mixture and wash the solid with methanol.", "Step 6: Dissolve the solid in acetic acid and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes.", "Step 7: Add diethyl ether and stir for 30 minutes.", "Step 8: Filter the mixture and wash the solid with diethyl ether.", "Step 9: Dry the solid to obtain sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate." ] }

2694734-58-0

Molecular Formula

C10H15N4NaO4

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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